molecular formula C19H32O4Si B13880942 Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate

Cat. No.: B13880942
M. Wt: 352.5 g/mol
InChI Key: DSLYITPFIUTDAS-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate is an organic compound that features a tert-butyl(dimethyl)silyl-protected phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate typically involves the protection of the phenol group with tert-butyl(dimethyl)silyl chloride. The general synthetic route can be outlined as follows:

    Protection of Phenol Group: The phenol group is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

    Esterification: The protected phenol is then esterified with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:

    Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).

    Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotection: Phenol derivatives.

    Ester Hydrolysis: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate depends on the specific reactions it undergoes. For example, during deprotection, the fluoride ion attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and the formation of the free phenol.

Comparison with Similar Compounds

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can be compared with other silyl-protected phenol derivatives:

    Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group. The tert-butyl(dimethyl)silyl group provides greater steric hindrance and stability compared to the trimethylsilyl group.

    Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a triisopropylsilyl group, which offers even greater steric hindrance than the tert-butyl(dimethyl)silyl group, but may be more challenging to deprotect.

Similar Compounds

  • Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate
  • Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate

Properties

Molecular Formula

C19H32O4Si

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate

InChI

InChI=1S/C19H32O4Si/c1-8-21-17(14-18(20)22-9-2)15-10-12-16(13-11-15)23-24(6,7)19(3,4)5/h10-13,17H,8-9,14H2,1-7H3

InChI Key

DSLYITPFIUTDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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